N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide

IDO1 TDO Cancer Immunotherapy

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide (CAS 2034311-11-8) is a synthetic small molecule with molecular formula C18H15N5O2 and a molecular weight of 333.35 g/mol. The compound features a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl moiety linked via an ethylene spacer to an indole-5-carboxamide.

Molecular Formula C18H15N5O2
Molecular Weight 333.351
CAS No. 2034311-11-8
Cat. No. B2951087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide
CAS2034311-11-8
Molecular FormulaC18H15N5O2
Molecular Weight333.351
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=C(C=C3)NC=C4
InChIInChI=1S/C18H15N5O2/c24-17(13-5-6-15-12(11-13)7-8-19-15)20-9-10-23-18(25)14-3-1-2-4-16(14)21-22-23/h1-8,11,19H,9-10H2,(H,20,24)
InChIKeyYRNVLJOTUSZRRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide (CAS 2034311-11-8): A Dual IDO1/TDO Inhibitor Chemotype for Immuno-Oncology Research Procurement


N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide (CAS 2034311-11-8) is a synthetic small molecule with molecular formula C18H15N5O2 and a molecular weight of 333.35 g/mol . The compound features a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl moiety linked via an ethylene spacer to an indole-5-carboxamide. It is primarily referenced in the patent literature as part of a broader series of tryptophan-2,3-dioxygenase (TDO) and/or indoleamine-2,3-dioxygenase (IDO) inhibitors developed for cancer immunotherapy [1]. Bioactivity data from BindingDB and ChEMBL indicate that close structural analogs within the benzo[d][1,2,3]triazin-4(3H)-one chemotype exhibit dual inhibitory activity against IDO1 and TDO, positioning this compound class as a distinct alternative to single-target IDO1 inhibitors such as epacadostat [2].

Why Generic IDO1 Inhibitors Cannot Substitute for N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide in Cancer Immunotherapy Research


IDO1 inhibitors are not interchangeable. The clinical failure of epacadostat (ECHO-301/KN-252) highlighted that IDO1-selective inhibition alone, without concurrent TDO suppression, may be insufficient to overcome tumoral tryptophan catabolism due to compensatory TDO upregulation in tumors [1]. The 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl chemotype, to which this compound belongs, was specifically designed within the Iomet Pharma patent portfolio to achieve dual IDO1/TDO inhibition—a pharmacological profile distinct from single-target agents like epacadostat (IDO1 IC50 ~10 nM, but no TDO activity) or the TDO-selective inhibitor 680C91 (TDO Ki 42 nM, no IDO1 activity) . Substituting this compound with a generic IDO1 inhibitor therefore risks losing the dual-target engagement that defines its intended therapeutic rationale. The quantitative evidence below substantiates the differential pharmacology of this chemotype.

Quantitative Differentiation Evidence for CAS 2034311-11-8 Relative to IDO1 and TDO Inhibitor Benchmarks


Dual IDO1/TDO Cellular Inhibition: Benzotriazinone Chemotype vs. Epacadostat Monotherapy Benchmark

A closely related 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl analog (BindingDB BDBM50511716) demonstrates dual cellular inhibition of TDO (EC50 65 nM in human SW48 colorectal carcinoma cells) and IDO1 (EC50 1,300 nM in IFNγ-stimulated human A172 glioblastoma cells) [1]. This dual activity stands in contrast to the clinical IDO1 inhibitor epacadostat, which exhibits potent IDO1 inhibition (IC50 ~10 nM in enzymatic assays) but lacks meaningful TDO activity . The TDO/IDO1 selectivity ratio for the benzotriazinone analog is approximately 20-fold (TDO-favoring), whereas epacadostat shows >1,000-fold selectivity for IDO1 over TDO. No direct head-to-head comparison data for the exact compound CAS 2034311-11-8 is publicly available; this evidence represents class-level inference from the patent-consistent chemotype.

IDO1 TDO Cancer Immunotherapy Tryptophan Catabolism

CYP3A4 Off-Target Liability: Benzotriazinone Chemotype vs. Clinical IDO1 Inhibitor BMS-986205

The same benzotriazinone analog (BDBM50511716) exhibited CYP3A4 inhibition with an IC50 of 2,800 nM [1]. This represents a ~43-fold selectivity window relative to its TDO cellular EC50 (65 nM) and a ~2.2-fold window relative to IDO1 cellular EC50 (1,300 nM). In comparison, the clinical IDO1 inhibitor BMS-986205 showed CYP3A4 time-dependent inhibition (TDI) that contributed to its clinical pharmacokinetic interaction profile [2]. The absence of potent CYP3A4 inhibition (IC50 > 2.5 μM) in this chemotype suggests a relatively lower risk of CYP-mediated drug-drug interactions, though formal head-to-head studies have not been conducted. This evidence is cross-study comparable at the chemotype level only; direct data for CAS 2034311-11-8 is not available.

CYP3A4 Drug-Drug Interaction Off-Target Selectivity Liver Microsome Stability

Chemotype Novelty: Indole-5-Carboxamide Linked Benzotriazinone vs. Indole-2-Carboxamide IDO1 Inhibitors

The Iomet Pharma patent family (US-11130738-B2, US-10336731-B2) differentiates between two distinct indole-carboxamide sub-series: indole-2-carboxamides exemplified by formula (I) compounds in US-10336731-B2 [1], and the indole-5-carboxamide/benzotriazinone hybrids covered in US-11130738-B2 [2]. The latter specifically claims compounds where the indole is substituted at the 5-position with a carboxamide linked to a heterocycle. CAS 2034311-11-8 embodies this distinct regioisomeric connectivity (5-carboxamide vs. 2-carboxamide), which alters the vector of the benzotriazinone pharmacophore relative to the indole core. While quantitative potency data for the exact compound is not publicly disclosed, the patent's deliberate structural differentiation from the indole-2-carboxamide series implies a distinct SAR trajectory targeting dual IDO1/TDO pharmacology rather than IDO1-selective inhibition.

Scaffold Novelty Structure-Activity Relationship Patent Differentiation Medicinal Chemistry

Best-Fit Research Application Scenarios for N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide Procurement


Dual IDO1/TDO Target Engagement Studies in Syngeneic Tumor Models

When studying tumor models where both IDO1 and TDO contribute to immunosuppressive kynurenine production (e.g., B16-F10 melanoma, CT26 colon carcinoma), this compound or its chemotype analogs provide a single-agent tool to interrogate dual pathway blockade. Unlike epacadostat, which leaves TDO-mediated tryptophan catabolism intact, the benzotriazinone chemotype has demonstrated cellular TDO EC50 of 65 nM in SW48 cells alongside IDO1 EC50 of 1,300 nM in A172 cells [1]. Researchers should verify the specific compound's activity in their cellular context given the class-level nature of available data.

CYP450 Drug-Drug Interaction Liability Screening in Combination Immunotherapy Regimens

For preclinical combination studies pairing IDO1/TDO inhibition with chemotherapy agents or kinase inhibitors that are CYP3A4 substrates, the relatively weak CYP3A4 inhibition (IC50 2,800 nM for the chemotype analog) [2] makes this scaffold a potentially favorable choice over clinical IDO1 inhibitors with documented CYP3A4 TDI, such as BMS-986205. This property reduces the risk of confounding pharmacokinetic interactions when co-administered with agents like docetaxel or sorafenib in murine models.

Medicinal Chemistry Scaffold-Hopping Starting Point for Dual IDO1/TDO Inhibitor Optimization

The indole-5-carboxamide/benzotriazinone architecture of CAS 2034311-11-8 is structurally distinct from both the indole-2-carboxamide IDO1 inhibitors (US-10336731-B2) [3] and the hydroxyamidine class (epacadostat). This scaffold offers a novel chemical starting point with a different regioisomeric connectivity and pharmacophore geometry for SAR campaigns aiming to optimize dual IDO1/TDO potency, metabolic stability, and selectivity simultaneously.

TDO-Predominant Tumor Microenvironment Profiling

In tumor types where TDO expression predominates over IDO1 (e.g., certain gliomas, hepatocellular carcinoma), the TDO-favoring selectivity profile of the benzotriazinone chemotype (TDO EC50 65 nM vs. IDO1 EC50 1,300 nM, ~20-fold TDO preference) [1] may offer a more appropriate pharmacological tool than IDO1-selective inhibitors. This allows researchers to dissect the relative contribution of TDO versus IDO1 to tumor immune evasion in TDO-driven malignancies.

Quote Request

Request a Quote for N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.